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D-Fuconate

enzyme specificity D-fuconate dehydratase aldonic acid catabolism

D-Fuconate is the conjugate base of D-fuconic acid, a 6-carbon medium-chain hydroxy acid (aldohexonic acid) with the systematic name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoate. As a member of the fuconate family, it is the D-enantiomer counterpart to L-fuconate, from which it differs in all four chiral centre configurations.

Molecular Formula C6H11O6-
Molecular Weight 179.15 g/mol
Cat. No. B1236484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fuconate
Molecular FormulaC6H11O6-
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC(C(C(C(C(=O)[O-])O)O)O)O
InChIInChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3+,4+,5-/m1/s1
InChIKeyNBFWIISVIFCMDK-MGCNEYSASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fuconate Procurement Guide: Stereochemical Identity, Enzyme Specificity, and Key Differentiators for Research Sourcing


D-Fuconate is the conjugate base of D-fuconic acid, a 6-carbon medium-chain hydroxy acid (aldohexonic acid) with the systematic name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanoate [1]. As a member of the fuconate family, it is the D-enantiomer counterpart to L-fuconate, from which it differs in all four chiral centre configurations [2]. It serves as the physiological substrate for the dedicated D-fuconate dehydratase (EC 4.2.1.67) in the bacterial oxidative D-fucose catabolic pathway, converting it to 2-keto-3-deoxy-D-fuconate [3]. Its procurement value rests on this unique stereochemical identity, which dictates strict enzyme recognition that cannot be replicated by L-fuconate or other common aldonic acids.

Why L-Fuconate, D-Galactonate, or D-Arabonate Cannot Replace D-Fuconate in Enzyme-Driven Research Applications


The enzymatic machinery that discriminates D-fuconate from seemingly similar aldonic acids is absolute. L-Fuconate dehydratase (EC 4.2.1.68) shows no detectable activity on D-fuconate, with a ≥15-fold preference for L-fuconate over L-galactonate and an 8-fold preference over D-arabinonate [1]. Conversely, the D-fuconate-specific dehydratase (EC 4.2.1.67) accepts only D-fuconate and L-arabonate from a panel of 19 aldonic acids tested, rejecting L-fuconate, D-galactonate, D-arabonate, D-gluconate, and 13 other structurally related compounds [2]. Even a dual-function D-galactonate/D-fuconate dehydratase (EC 4.2.1.6) processes D-fuconate at only 30% of the activity observed with its cognate substrate D-galactonate [3]. These quantitative specificity gaps make blind substitution scientifically invalid for any experiment reliant on metabolic pathway fidelity, enzyme kinetics, or stereochemical recognition.

Quantitative Differentiation Evidence for D-Fuconate Against Closest Analogs: Enzyme Specificity, Kinetics, and Pathway Utilization


Exclusive Substrate Acceptance: D-Fuconate Dehydratase Rejects 17 of 19 Aldonic Acids Tested Including L-Fuconate and D-Galactonate

D-Fuconate dehydratase (EC 4.2.1.67) from Pseudomonas sp. was tested against a panel of 19 aldonic acids. Only D-fuconate and L-arabonate served as substrates. The enzyme explicitly showed no activity on L-fuconate, D-galactonate, D-arabonate, D-ribonate, D-xylonate, D-lyxonate, D-mannonate, L-rhamnonate, D-gluconate, L-galactonate, L-gluconate, D-galactarate, D-glucarate, D-glucuronate, D-galacturonate, cellobionate, or 6-iodo-6-deoxy-D-galactonate [1]. This exclusivity profile is a direct head-to-head comparison establishing that L-fuconate—the enantiomeric counterpart—is completely inert toward this enzyme, making D-fuconate an irreplaceable substrate for any research involving this pathway step.

enzyme specificity D-fuconate dehydratase aldonic acid catabolism substrate profiling

D-Fuconate Versus D-Galactonate: 3.3-Fold Lower Relative Activity on Dual-Function D-Galactonate/D-Fuconate Dehydratase

The D-galactonate/D-fuconate dehydratase (EC 4.2.1.6) from Klebsiella pneumoniae accepts both compounds but with markedly different efficiencies. D-Fuconate is processed at only 30% of the activity measured with D-galactonate under identical conditions [1]. Km values further differentiate the two: D-galactonate shows Km = 0.9 mM, whereas D-fuconate shows Km = 1.3 mM, indicating a 1.44-fold weaker apparent binding affinity [1]. This head-to-head kinetic comparison within a single enzyme preparation demonstrates that even when a dehydratase can turn over both substrates, D-fuconate is the kinetically disfavoured species relative to the enzyme's cognate substrate D-galactonate.

bifunctional dehydratase substrate preference Klebsiella pneumoniae D-galactonate

D-Fuconate Is a Preferred Substrate for Rhizobium leguminosarum L-Arabonate Dehydratase, Distinct from D-Xylonate-Preferring Homologs

A comparative characterization of two novel IlvD/EDD family pentonate dehydratases revealed a functional divergence in substrate preference. Rl ArDHT (L-arabonate dehydratase from Rhizobium leguminosarum bv. trifolii) exhibited its highest activity on D-fuconate, L-arabonate, and D-galactonate. In contrast, Cc XyDHT (D-xylonate dehydratase from Caulobacter crescentus) showed highest activity on D-xylonate and D-gluconate, with comparatively lower activity on D-fuconate [1]. This cross-enzyme comparison demonstrates that D-fuconate is not a generic aldonic acid substrate but rather engages preferentially with a specific dehydratase clade. The C2 and C3 hydroxyl configurations were identified as critical determinants of substrate recognition, with the C4 configuration contributing substantially [1].

pentonate dehydratase substrate selectivity iron-sulphur cluster enzyme biomass sugar acid

Km Near-Equivalence for D-Fuconate and L-Arabonate on EC 4.2.1.67: Only Two Substrates Accepted, Neither Is Distinguishable by Affinity Alone

The D-fuconate dehydratase (EC 4.2.1.67) accepts two substrates—D-fuconate and L-arabonate—with nearly identical Km values. In the original characterization, Km for D-fuconate was 4.0 mM and Km for L-arabonate was 4.3 mM [1]. A subsequent independent preparation confirmed Km values of 4.0 mM and 4.3 mM, respectively [2]. This 1.075-fold difference is within experimental error, indicating that the enzyme's binding site accommodates both substrates with comparable affinity. The biological discrimination between these two compounds is not at the level of binding but likely at the catalytic step or through differential gene regulation in vivo. For in vitro work, this means that L-arabonate can serve as a kinetic proxy for D-fuconate only if the downstream aldolase (2-keto-3-deoxy-L-arabonate aldolase) is also present and functionally compatible with both products.

Michaelis constant enzyme kinetics substrate discrimination dehydratase assay

Absolute Stereochemical Lock-Out: L-Fuconate Dehydratase Yields Zero Detectable Activity on D-Fuconate

L-Fuconate dehydratase (EC 4.2.1.68, UniProt Q8P3K2) is an extensively characterized enzyme in the L-fucose catabolic pathway. Activity assays demonstrated that L-fuconate is the strongly preferred substrate, with only 15-fold lower activity on L-galactonate and 8-fold lower activity on D-arabinonate. Critically, no activity was detected with D-fuconate [1]. This represents a complete stereochemical lock-out: the enzyme that processes the L-enantiomer of fuconate with high efficiency is completely incapable of turning over the D-enantiomer. This finding is corroborated by the reciprocal observation that D-fuconate dehydratase does not accept L-fuconate [2], establishing a perfect stereochemical division of labour between the two catabolic pathways.

enantiomer specificity L-fuconate dehydratase stereochemical discrimination enzyme selectivity

D-Fuconate as a Discriminating Substrate in D-Gluconate Dehydratase Panels: 15% Relative Activity Distinguishes Enzyme Subtypes

A comparative biochemical analysis of D-gluconate dehydratases from three organisms—Sulfolobus solfataricus (archaeal), Alcaligenes faecalis, and Clostridium pasteurianum—included substrate specificity profiling with multiple aldonic acids. D-Fuconate exhibited 15% relative activity compared to D-gluconate (defined as 100%) with the A. faecalis enzyme, whereas the S. solfataricus enzyme showed only 2.8% relative activity on D-galactonate and ≤0.7% on D-arabonate [1]. D-Fuconate was among the better-tolerated non-cognate substrates for this enzyme, substantially outperforming D-arabonate, L-arabonate, D-glucuronate, D-galactarate, and D-glucarate, all of which registered ≤1% relative activity [1]. This panel demonstrates that D-fuconate occupies an intermediate specificity niche: it is not the optimal substrate but is processed at a level that enables its use as a diagnostic substrate for distinguishing D-gluconate dehydratase subtypes.

D-gluconate dehydratase substrate specificity panel archaeal enzyme thermostable dehydratase

Validated Research and Industrial Application Scenarios for D-Fuconate Based on Quantitative Differentiation Evidence


D-Fucose Catabolic Pathway Reconstitution and Dehydratase Selectivity Assays

D-Fuconate is the only authentic substrate for reconstituting the complete D-fucose oxidative pathway in vitro. The committed step catalysed by D-fuconate dehydratase (EC 4.2.1.67) requires D-fuconate specifically; no other aldonic acid among 17 tested alternatives can substitute [1]. Researchers building coupled enzyme assays linking D-fuconate dehydration to 2-keto-3-deoxy-D-fuconate aldolase cleavage (yielding pyruvate and D-lactaldehyde) must use D-fuconate as the starting material to ensure pathway fidelity [2]. L-Arabonate may serve as a binding-affinity control (Km = 4.3 mM vs 4.0 mM for D-fuconate) but leads to a different downstream product [3].

Stereochemical Discrimination Studies Using L-Fuconate Dehydratase as a Negative-Control Enzyme

The absolute inactivity of D-fuconate toward L-fuconate dehydratase (EC 4.2.1.68) provides a definitive negative-control system for stereochemical recognition research [1]. Experiments that require a substrate proven to be inert toward a specific enzyme—for inhibitor screening, crystallographic soaking studies, or enzyme evolution campaigns—can confidently use D-fuconate with L-fuconate dehydratase, knowing that zero turnover will occur while the enzyme remains structurally competent with its cognate substrate L-fuconate [2].

Pentonate Dehydratase Engineering and Biomass Sugar Acid Conversion

In metabolic engineering efforts targeting valorisation of pentose and hexose sugar acids from lignocellulosic biomass, D-fuconate serves as a key substrate for characterizing and engineering Rl ArDHT-type dehydratases, for which it is a preferred substrate alongside L-arabonate and D-galactonate [1]. The delineation of C2/C3/C4 hydroxyl configuration requirements established by Andberg et al. (2016) enables rational protein engineering: D-fuconate can be used as a starting scaffold to probe how modifications at specific chiral centres alter substrate recognition and catalytic efficiency in iron-sulphur cluster dehydratases [1].

Dehydratase Enzyme Panel Quality Control and Selectivity Fingerprinting

D-Fuconate's intermediate relative activity (15% of D-gluconate) with Alcaligenes faecalis D-gluconate dehydratase, combined with its zero activity on EC 4.2.1.68 and exclusive acceptance by EC 4.2.1.67, makes it an ideal diagnostic substrate for quality-controlling dehydratase enzyme preparations [1]. A panel comprising D-gluconate (positive control, 100%), D-fuconate (intermediate, 15%), and D-arabonate (negative control, ≤1%) can rapidly confirm the identity and functional integrity of a dehydratase preparation, distinguishing A. faecalis-type enzymes from S. solfataricus-type enzymes that process D-galactonate with different efficiency [1].

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